molecular formula C18H22N2O5 B13406761 Phenobarbital 1-Diethyl Butyrate

Phenobarbital 1-Diethyl Butyrate

Cat. No.: B13406761
M. Wt: 346.4 g/mol
InChI Key: OKBSKWNTWHTPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenobarbital 1-Diethyl Butyrate is a derivative of phenobarbital, a barbiturate that has been widely used for its anticonvulsant and sedative properties. Phenobarbital is known for its ability to treat various types of seizures and is often used in both human and veterinary medicine . This compound, while less commonly discussed, shares some of these properties and has unique characteristics that make it of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenobarbital 1-Diethyl Butyrate typically involves the esterification of phenobarbital with diethyl butyrate. This reaction can be catalyzed by acidic or basic conditions, depending on the desired yield and purity. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Phenobarbital 1-Diethyl Butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Phenobarbital 1-Diethyl Butyrate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Phenobarbital 1-Diethyl Butyrate can be compared with other barbiturates such as:

This compound is unique due to its specific esterification, which may alter its pharmacokinetic properties and potentially its therapeutic applications .

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 4-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)butanoate

InChI

InChI=1S/C18H22N2O5/c1-3-18(13-9-6-5-7-10-13)15(22)19-17(24)20(16(18)23)12-8-11-14(21)25-4-2/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,19,22,24)

InChI Key

OKBSKWNTWHTPPO-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)CCCC(=O)OCC)C2=CC=CC=C2

Origin of Product

United States

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